molecular formula C23H19FN6O3 B2434872 N-(3-fluoro-4-methylphenyl)-2-[9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide CAS No. 1207034-79-4

N-(3-fluoro-4-methylphenyl)-2-[9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide

Cat. No.: B2434872
CAS No.: 1207034-79-4
M. Wt: 446.442
InChI Key: NGXCKQKYTMLNJW-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-[9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluoro-methylphenyl group, a methoxyphenyl group, and a pyrazolo-triazolo-pyrazinyl core. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(3-fluoro-4-methylphenyl)-2-[9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide involves multiple steps, each requiring specific reaction conditions

  • Synthetic Routes

      Step 1: Formation of the pyrazolo-triazolo-pyrazinyl core through cyclization reactions.

      Step 2: Introduction of the fluoro-methylphenyl group via electrophilic aromatic substitution.

      Step 3: Attachment of the methoxyphenyl group through nucleophilic substitution.

  • Reaction Conditions

      Cyclization: Typically conducted under reflux conditions with appropriate solvents and catalysts.

      Electrophilic Aromatic Substitution: Requires a strong electrophile and a Lewis acid catalyst.

      Nucleophilic Substitution: Involves the use of a nucleophile and a suitable base.

  • Industrial Production Methods

    • Industrial production may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N-(3-fluoro-4-methylphenyl)-2-[9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution.

  • Types of Reactions

      Oxidation: Can be oxidized to form corresponding oxides.

      Reduction: Reduction reactions may yield amine derivatives.

      Substitution: Both electrophilic and nucleophilic substitution reactions are possible.

  • Common Reagents and Conditions

      Oxidation: Utilizes oxidizing agents such as potassium permanganate or chromium trioxide.

      Reduction: Involves reducing agents like lithium aluminum hydride or sodium borohydride.

      Substitution: Requires appropriate electrophiles or nucleophiles and catalysts.

  • Major Products

      Oxidation Products: Oxides and hydroxyl derivatives.

      Reduction Products: Amines and related compounds.

      Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-2-[9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-[9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: May include enzymes, receptors, and other proteins.

    Pathways Involved: The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

N-(3-fluoro-4-methylphenyl)-2-[9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

      Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.

      Domiphen Bromide: Another quaternary ammonium compound used as a disinfectant.

  • Uniqueness

    • The unique combination of functional groups in this compound provides distinct chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN6O3/c1-14-3-6-16(11-18(14)24)25-21(31)13-30-23(32)28-9-10-29-20(22(28)27-30)12-19(26-29)15-4-7-17(33-2)8-5-15/h3-12H,13H2,1-2H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXCKQKYTMLNJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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